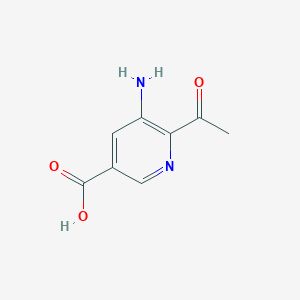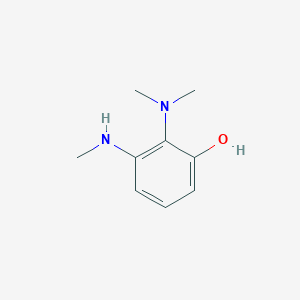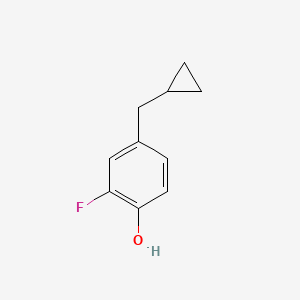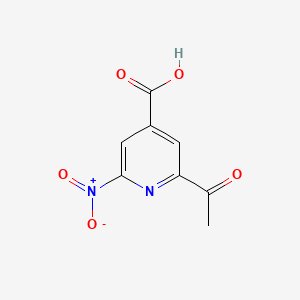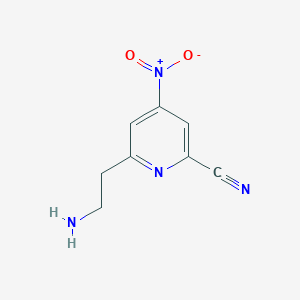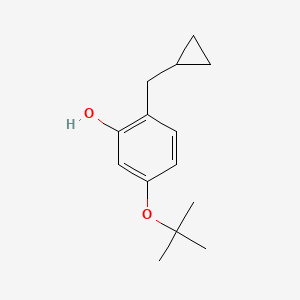![molecular formula C8H9N3O B14843803 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and various substituted derivatives (from nucleophilic substitution) .
科学的研究の応用
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
7-Benzyl-5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: This compound shares a similar core structure but with a benzyl group substitution, which can alter its chemical and biological properties.
2,4-Dichloro-5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine:
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and applications. Its bicyclic structure also provides a rigid framework that can be exploited in the design of new compounds with desired properties .
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H9N3O/c12-4-8-6-3-9-2-1-7(6)10-5-11-8/h4-5,9H,1-3H2 |
InChIキー |
SYYXCXHHEUUGLW-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1N=CN=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


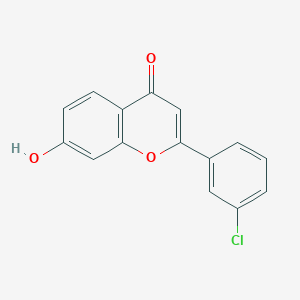
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
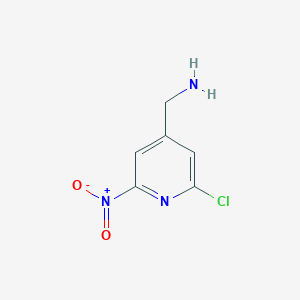
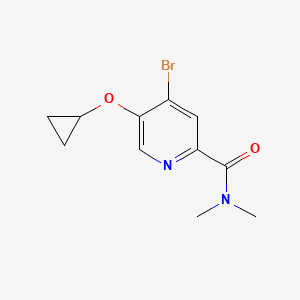

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)

